Methyl deacetylnomilinate 17-glucoside
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Overview
Description
Methyl deacetylnomilinate 17-glucoside is a limonoid glucoside, a class of compounds predominantly found in citrus fruits. Limonoids are known for their diverse biological activities, including anti-inflammatory and anticancer properties . This compound is particularly notable for its presence in lime, citrus, and grapefruit .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl deacetylnomilinate 17-glucoside typically involves the glucosylation of deacetylnomilinate. The process can be carried out using various glucosyl donors under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferases to facilitate the formation of the glucosidic bond .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their scalability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Methyl deacetylnomilinate 17-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Methyl deacetylnomilinate 17-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glucosylation reactions and the synthesis of glucosides.
Mechanism of Action
The mechanism of action of methyl deacetylnomilinate 17-glucoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Limonin: Another limonoid glucoside with similar biological activities.
Nomilin: Known for its anticancer and anti-inflammatory properties.
Obacunone: A limonoid with potential therapeutic applications.
Uniqueness: Methyl deacetylnomilinate 17-glucoside is unique due to its specific glucosylation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other limonoid glucosides .
Properties
Molecular Formula |
C33H48O15 |
---|---|
Molecular Weight |
684.7 g/mol |
IUPAC Name |
(2'R,3S,4R,4aR,7R,8R)-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C33H48O15/c1-29(2,43)18-11-20(36)32(5)17(31(18,4)19(35)12-21(37)44-6)7-9-30(3,33(32)26(48-33)27(41)42)25(15-8-10-45-14-15)47-28-24(40)23(39)22(38)16(13-34)46-28/h8,10,14,16-19,22-26,28,34-35,38-40,43H,7,9,11-13H2,1-6H3,(H,41,42)/t16-,17?,18+,19+,22-,23+,24-,25+,26+,28+,30+,31-,32+,33-/m1/s1 |
InChI Key |
SPZARGDXCFFYDC-HTIGZDKRSA-N |
Isomeric SMILES |
C[C@]1(CCC2[C@@]([C@@H](CC(=O)[C@]2([C@@]13[C@@H](O3)C(=O)O)C)C(C)(C)O)(C)[C@H](CC(=O)OC)O)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1(CCC2C(C(CC(=O)C2(C13C(O3)C(=O)O)C)C(C)(C)O)(C)C(CC(=O)OC)O)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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